molecular formula C12H13N3O3 B8429418 2-(Morpholinomethyl)-3-nitrobenzonitrile

2-(Morpholinomethyl)-3-nitrobenzonitrile

Número de catálogo: B8429418
Peso molecular: 247.25 g/mol
Clave InChI: FOLLTOZLARGPQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Morpholinomethyl)-3-nitrobenzonitrile is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features both a morpholine ring and a benzonitrile core, which are privileged structures found in many biologically active molecules. The morpholine group is a common pharmacophore known to enhance solubility and contribute to key molecular interactions . Research into analogous morpholine-containing compounds has demonstrated their significance in the development of therapeutic agents. For instance, certain morpholinopyrimidine-carbonitriles have been designed and synthesized as potent dual PI3K/mTOR inhibitors, showing excellent antiproliferative activity and the ability to induce apoptosis in cancer cell lines . Similarly, other morpholine-connected derivatives have been screened for antimicrobial and cytotoxic activities, highlighting the versatility of this structural motif in probing biological pathways . The nitro and nitrile functional groups on the aromatic ring make this compound a versatile intermediate for further chemical transformations, such as nucleophilic aromatic substitution or reduction, enabling the synthesis of a diverse array of more complex molecules for screening and development. This product is intended for research purposes by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

Fórmula molecular

C12H13N3O3

Peso molecular

247.25 g/mol

Nombre IUPAC

2-(morpholin-4-ylmethyl)-3-nitrobenzonitrile

InChI

InChI=1S/C12H13N3O3/c13-8-10-2-1-3-12(15(16)17)11(10)9-14-4-6-18-7-5-14/h1-3H,4-7,9H2

Clave InChI

FOLLTOZLARGPQH-UHFFFAOYSA-N

SMILES canónico

C1COCCN1CC2=C(C=CC=C2[N+](=O)[O-])C#N

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

3-Nitrobenzonitrile (CAS 619-24-9)
  • Molecular Formula : C₇H₄N₂O₂
  • Molecular Weight : 148.12 g/mol
  • Key Features : Simpler structure with only a nitro group and nitrile substituent. Lacking the morpholine or methyl groups, it exhibits less steric hindrance and lower molecular weight.
  • Applications : Widely used as an intermediate in pharmaceuticals and agrochemicals due to its reactivity in nitration and cyanation reactions .
2-Methyl-3-nitrobenzonitrile
  • Molecular Formula : C₈H₆N₂O₂
  • Molecular Weight : 162.15 g/mol
  • Crystallography: Monoclinic crystal system (space group P2₁/n) with lattice parameters $ a = 14.025 \, \text{Å}, b = 7.386 \, \text{Å}, c = 15.515 \, \text{Å}, \beta = 101.80^\circ $, and $ Z = 8 $. The methyl group introduces steric effects but lacks the coordinating ability of morpholine .
2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2)
  • Molecular Formula : C₈H₅ClFN
  • Molecular Weight : 173.59 g/mol
  • Key Features: Halogen substituents (Cl, F) enhance electrophilicity and influence electronic distribution. The absence of a nitro group reduces redox reactivity compared to 2-(Morpholinomethyl)-3-nitrobenzonitrile .
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS 1006378-06-8)
  • Molecular Formula : C₁₅H₁₉N₃O₅
  • Molecular Weight : 321.34 g/mol
  • Key Features: Contains a morpholine group linked via a propoxy chain, offering flexibility in coordination.

Reactivity and Catalytic Potential

  • 2-(Morpholinomethyl)-3-nitrobenzonitrile: The morpholine group may act as an N,O-bidentate ligand, facilitating transition metal-catalyzed C–H activation, analogous to compounds with directing groups like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • 3-Nitrobenzonitrile: Limited directing ability due to the absence of coordinating groups. Reactivity focuses on electrophilic substitution at the nitro or nitrile positions .
  • 2-(3-Nitrobenzylidene)malononitrile: The malononitrile moiety enables conjugation and charge transfer, making it suitable for applications in organic electronics but less effective in catalysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
2-(Morpholinomethyl)-3-nitrobenzonitrile C₁₂H₁₃N₃O₃ 247.26 Morpholinomethyl, nitro Catalysis, drug intermediates
3-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 Nitro, nitrile Pharmaceutical synthesis
2-Methyl-3-nitrobenzonitrile C₈H₆N₂O₂ 162.15 Methyl, nitro Crystallography studies
2-Chloro-4-fluoro-3-methylbenzonitrile C₈H₅ClFN 173.59 Chloro, fluoro, methyl Agrochemical intermediates
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile C₁₅H₁₉N₃O₅ 321.34 Methoxy, morpholinopropoxy Flexible coordination in catalysis

Q & A

Basic: How can researchers optimize the synthesis of 2-(Morpholinomethyl)-3-nitrobenzonitrile to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For morpholinomethyl-substituted benzonitriles, key steps include:

  • Stepwise Functionalization : Introduce the morpholine moiety via nucleophilic substitution or reductive amination under controlled pH (e.g., using NaBH3_3CN for stability) .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of the nitro and nitrile groups .
  • Catalysis : Pd-mediated cross-coupling or Cu-catalyzed Ullmann reactions improve regioselectivity for nitro-group positioning .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures isolates high-purity product .

Basic: What advanced spectroscopic techniques confirm the structure of 2-(Morpholinomethyl)-3-nitrobenzonitrile?

Methodological Answer:
Multi-modal spectroscopy is critical:

  • FT-IR : Identifies ν(C≡N) (~2220 cm1^{-1}), ν(NO2_2) (~1520 and 1340 cm1^{-1}), and morpholine C-O-C stretching (~1120 cm1^{-1}) .
  • NMR : 1^1H NMR distinguishes morpholine protons (δ 2.5–3.5 ppm as multiplet) and aromatic protons (δ 7.5–8.5 ppm). 13^{13}C NMR confirms nitrile (δ ~115 ppm) and nitro-group carbons (δ ~148 ppm) .
  • UV-Vis : Absorption bands at ~270 nm (π→π* transitions) and ~350 nm (n→π* nitro group) validate electronic interactions .

Advanced: How can density functional theory (DFT) predict the reactivity of 2-(Morpholinomethyl)-3-nitrobenzonitrile in nucleophilic substitution reactions?

Methodological Answer:
DFT studies (B3LYP/6-311++G(d,p)) model electronic properties:

  • Fukui Indices : Identify nucleophilic attack sites (e.g., nitro-group oxygen or nitrile carbon) .
  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., nitro group) for SNAr reactions .
  • Transition State Analysis : Simulate energy barriers for morpholine-group displacement, guiding solvent/base selection .

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar nitriles?

Methodological Answer:
Contradictions arise from:

  • Experimental Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC50_{50} vs. EC50_{50}) .
  • Structural Analogues : Compare substituent effects (e.g., ethylamino vs. isopropylamino groups altering steric bulk) .
  • Validation : Reproduce assays under standardized conditions (e.g., ATP-based viability tests) and use molecular docking (AutoDock Vina) to correlate binding affinity with activity .

Advanced: What methodologies elucidate the reaction mechanisms of the morpholinomethyl group in catalytic processes?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for C-H bond cleavage in morpholine-containing intermediates .
  • In Situ FT-IR : Monitor intermediate formation (e.g., iminium ions) during nucleophilic substitutions .
  • X-ray Crystallography : Resolve transition-state analogs (e.g., enzyme-cofactor complexes in biocatalytic studies) .

Basic: How is regioselectivity controlled during functionalization of the benzonitrile ring?

Methodological Answer:

  • Directing Groups : Nitro groups act as meta-directors, while morpholine’s electron-donating nature favors para-substitution .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) to target specific positions .

Advanced: What in vitro models are suitable for preliminary toxicity evaluation of morpholinomethyl-substituted nitriles?

Methodological Answer:

  • HepG2 Cells : Assess hepatotoxicity via MTT assays and ROS detection .
  • hERG Channel Assays : Screen for cardiotoxicity using patch-clamp electrophysiology .
  • Ames Test : Detect mutagenicity with Salmonella typhimurium strains TA98/TA100 .

Advanced: How do computational and experimental data resolve contradictions in the compound’s solubility profile?

Methodological Answer:

  • COSMO-RS Simulations : Predict solubility in binary solvent systems (e.g., DMSO/water) .
  • Experimental Validation : Use shake-flask methods with HPLC quantification to measure partition coefficients (logP) .
  • Contradiction Analysis : Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline states), resolved via PXRD .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.